molecular formula C21H19ClN2O5S B3977253 2-chloro-N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)benzamide

2-chloro-N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)benzamide

Cat. No. B3977253
M. Wt: 446.9 g/mol
InChI Key: CEVNGYRLZNOVGA-UHFFFAOYSA-N
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Description

2-chloro-N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)benzamide, also known as DAS-29, is a novel small molecule chemical compound that has shown potential in scientific research applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)benzamide is not fully understood, but it is believed to interact with various molecular targets such as kinases, transcription factors, and enzymes. 2-chloro-N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)benzamide has been shown to inhibit the activity of various kinases such as AKT, ERK, and JNK, which are involved in cell proliferation and survival. 2-chloro-N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)benzamide has also been shown to inhibit the activity of transcription factors such as NF-κB, which regulates the expression of genes involved in inflammation and cell survival. Additionally, 2-chloro-N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)benzamide has been shown to inhibit the activity of enzymes such as COX-2, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-chloro-N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)benzamide has been shown to have various biochemical and physiological effects. In cancer research, 2-chloro-N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)benzamide has been shown to induce apoptosis and reduce cell proliferation by inhibiting the activity of kinases such as AKT and ERK. In Alzheimer's disease research, 2-chloro-N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)benzamide has been shown to reduce neuroinflammation and oxidative stress by inhibiting the activity of transcription factors such as NF-κB. Inflammatory disorders such as rheumatoid arthritis and multiple sclerosis have also been studied with 2-chloro-N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)benzamide, where it has shown potential in reducing inflammation and pain by inhibiting the activity of enzymes such as COX-2.

Advantages and Limitations for Lab Experiments

2-chloro-N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)benzamide has several advantages and limitations for lab experiments. One advantage is its ability to inhibit the activity of various molecular targets, which makes it a potential candidate for treating various diseases. Another advantage is its ability to induce apoptosis and reduce cell proliferation in cancer cells. However, one limitation is its limited solubility in water, which can make it difficult to use in certain experiments. Additionally, 2-chloro-N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)benzamide has not been extensively studied in clinical trials, so its safety and efficacy in humans are not fully understood.

Future Directions

There are several future directions for 2-chloro-N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)benzamide research. One direction is to study its potential in treating other diseases such as diabetes and cardiovascular disease. Another direction is to study its safety and efficacy in clinical trials. Additionally, further research is needed to fully understand its mechanism of action and molecular targets.

Scientific Research Applications

2-chloro-N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)benzamide has been studied for its potential in treating various diseases such as cancer, Alzheimer's disease, and inflammatory disorders. In cancer research, 2-chloro-N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and reducing cell proliferation. In Alzheimer's disease research, 2-chloro-N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)benzamide has been studied for its potential in reducing neuroinflammation and oxidative stress. Inflammatory disorders such as rheumatoid arthritis and multiple sclerosis have also been studied with 2-chloro-N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)benzamide, where it has shown potential in reducing inflammation and pain.

properties

IUPAC Name

2-chloro-N-[4-[(2,5-dimethoxyphenyl)sulfamoyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O5S/c1-28-15-9-12-20(29-2)19(13-15)24-30(26,27)16-10-7-14(8-11-16)23-21(25)17-5-3-4-6-18(17)22/h3-13,24H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEVNGYRLZNOVGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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